molecular formula C15H19NO2 B15162956 Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- CAS No. 146380-08-7

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Katalognummer: B15162956
CAS-Nummer: 146380-08-7
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: UBYSXYRMDMUHGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dioxo-4-phenylbutyl)-piperidine typically involves the reaction of piperidine with a suitable precursor that contains the 1,3-dioxo-4-phenylbutyl moiety. One common method is the condensation reaction between piperidine and a diketone compound, such as 1,3-diphenyl-1,3-propanedione, under acidic or basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 1-(1,3-dioxo-4-phenylbutyl)-piperidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-dioxo-4-phenylbutyl)-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce diols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-(1,3-dioxo-4-phenylbutyl)-piperidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(1,3-dioxo-4-phenylbutyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1,3-dioxo-4-phenylbutyl)-piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diketone moiety and phenyl group contribute to its reactivity and potential therapeutic applications, distinguishing it from other piperidine derivatives .

Eigenschaften

CAS-Nummer

146380-08-7

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

4-phenyl-1-piperidin-1-ylbutane-1,3-dione

InChI

InChI=1S/C15H19NO2/c17-14(11-13-7-3-1-4-8-13)12-15(18)16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-12H2

InChI-Schlüssel

UBYSXYRMDMUHGM-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)CC(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.